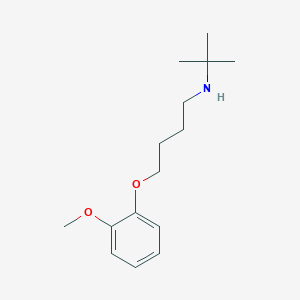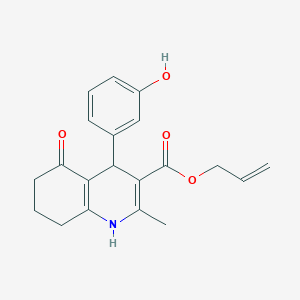
1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride, also known as PDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PDP is a heterocyclic compound that contains two pyrrolidine rings connected by a diphenylacetylene linker.
Mecanismo De Acción
The mechanism of action of 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride has been shown to have various biochemical and physiological effects on cells. In vitro studies have shown that 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of neurotransmitters in the brain. 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride can improve cognitive function in animal models of Alzheimer's disease and enhance the efficacy of chemotherapy in cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields of research. However, 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride also has some limitations, such as its relatively high cost and limited availability. Additionally, the mechanism of action of 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride is not fully understood, which may limit its potential applications in some fields of research.
Direcciones Futuras
There are several future directions for research on 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields of research. In medicinal chemistry, 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride has shown promising results as a potential drug candidate for the treatment of cancer and neurological disorders, and further research is needed to optimize its structure and improve its efficacy. In materials science, 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride has potential applications as a building block for the synthesis of novel polymers and dendrimers, and further research is needed to explore its properties and potential applications.
Métodos De Síntesis
The synthesis of 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride involves the reaction of 1,4-dibromobutane with 1,3-diphenylacetylene in the presence of potassium carbonate and copper powder. The resulting product is then reacted with pyrrolidine in the presence of hydrochloric acid to obtain 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride as a dihydrochloride salt. The synthesis method of 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride has been optimized to achieve high yield and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride has been extensively studied for its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. In materials science, 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride has been used as a building block for the synthesis of novel polymers and dendrimers. In organic chemistry, 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride has been used as a ligand for catalytic reactions. In medicinal chemistry, 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipyrrolidine dihydrochloride has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
1-[3-[4-(3-pyrrolidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]pyrrolidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2.2ClH/c1-2-14-21(13-1)17-5-7-19-9-11-20(12-10-19)8-6-18-22-15-3-4-16-22;;/h9-12H,1-4,13-18H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWMQUCXNAMJJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CC2=CC=C(C=C2)C#CCN3CCCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[4-(3-Pyrrolidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]pyrrolidine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214071.png)
![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide](/img/structure/B5214088.png)
![N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide](/img/structure/B5214093.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline](/img/structure/B5214099.png)
![2,2-diphenyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5214109.png)
![1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol](/img/structure/B5214111.png)
![9-ethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5214114.png)
![1-{[2-methyl-5-(pyrrolidin-1-ylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5214116.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5214127.png)
![N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5214132.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5214157.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5214167.png)